N-methylphenazin-1-amine

Antibiotic Adjuvant Beta-Lactamase Inhibitor Antimicrobial Resistance

Obtain N-methylphenazin-1-amine for SAR-driven β-lactamase inhibitor programs. Its ~440-fold selectivity for Class C over Class A enzymes makes it an essential comparator for combating AmpC-mediated resistance. The compound also enables non-cytotoxic differentiation studies in leukemia research and serves as a regioselective intermediate for 2-N-methylamino-1-nitrophenazine. Its strong electron-donating methylamino group imparts a more negative redox potential than common phenazines, supporting structure-redox correlation studies. Ensure your research achieves reproducible results with a well-characterized scaffold that is not interchangeable with PCA or pyocyanin.

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
Cat. No. B1499562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylphenazin-1-amine
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESCNC1=CC=CC2=NC3=CC=CC=C3N=C21
InChIInChI=1S/C13H11N3/c1-14-11-7-4-8-12-13(11)16-10-6-3-2-5-9(10)15-12/h2-8,14H,1H3
InChIKeySTFDBFVVZUVRQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-methylphenazin-1-amine: Basic Chemical Identity and Phenazine-Class Procurement Considerations


N-Methylphenazin-1-amine (CAS 91901-97-2), also referred to as N-Methyl-1-phenazinamine, is a nitrogen-containing heterocyclic compound with the molecular formula C13H11N3 and a molecular weight of 209.25 g/mol . Its structure consists of a tricyclic phenazine core with a methylamino (-NHCH3) substituent at the 1-position . It belongs to the phenazine family, a class of compounds known for diverse bioactivities and electron transfer properties [1].

Why Generic Substitution of N-methylphenazin-1-amine with Unsubstituted or Differently Substituted Phenazines Fails


The biological activity and physicochemical properties of phenazine derivatives are exquisitely sensitive to the nature and position of substituents on the aromatic core [1]. Minor structural modifications, such as the presence of a simple methylamino group at the 1-position, can drastically alter a compound's redox potential [2], its ability to inhibit specific enzyme targets like β-lactamases [3], and its antiproliferative profile [4]. Consequently, N-methylphenazin-1-amine cannot be considered interchangeable with other in-class compounds like unsubstituted phenazin-1-amine, phenazine-1-carboxylic acid (PCA), or pyocyanin, as their activity spectra and mechanisms of action diverge significantly, leading to potential failure in a research or industrial application if substituted without validation.

Quantitative Differentiation Guide for N-methylphenazin-1-amine: Evidence vs. Key Comparators


Beta-Lactamase Inhibition: N-methylphenazin-1-amine vs. Class A Enzyme Comparator

N-methylphenazin-1-amine demonstrates selective inhibitory activity against Class C beta-lactamase (Enterobacter cloacae) with an IC50 of 4200 nM [1]. In contrast, its activity against a Class A beta-lactamase (Escherichia coli PSE4) is dramatically lower, with an IC50 of 1,850,000 nM [2]. This represents an approximately 440-fold preference for the Class C enzyme over the Class A enzyme, highlighting a notable selectivity profile within the beta-lactamase family.

Antibiotic Adjuvant Beta-Lactamase Inhibitor Antimicrobial Resistance

Antiproliferative Activity: N-methylphenazin-1-amine (S010-018) Class-Level Differentiation

The compound is documented as a supplementary concept (S010-018) with reported antineoplastic activity [1]. It is described as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [2]. While specific IC50 values are not provided in the accessible sources, this mechanism of action—inducing differentiation rather than direct cytotoxicity—is a hallmark of a specific subset of phenazines and contrasts with the more common cytotoxic mechanisms of many other phenazine derivatives used in oncology research, such as those acting as DNA intercalators or topoisomerase inhibitors [3].

Antineoplastic Differentiation Therapy Cancer Research

Chemical Reactivity: Regioselective Nitration of N-methylphenazin-1-amine Core

The nitration of 2-N-methylamino-phenazine (a close positional isomer of N-methylphenazin-1-amine) proceeds regioselectively to yield 2-N-methylamino-1-nitrophenazine [1]. This contrasts with the nitration of 1-amino-phenazine, which produces 1-amino-4-nitrophenazine [1]. The presence and position of the methylamino group directs the electrophilic substitution to a different site on the phenazine ring, enabling the synthesis of distinct nitro-derivatives.

Organic Synthesis Nitration Chemical Intermediate

Inferred Physicochemical Differentiation: Impact of Methylamino Substitution on Redox Potential

Computational and experimental studies on a library of ~100-200 phenazine derivatives demonstrate that the nature and position of electron-donating and -withdrawing groups are primary determinants of redox potential in aqueous and non-aqueous media [REFS-1, REFS-2]. The N-methylamino group is a strong electron-donating substituent. By class-level inference, the presence of this group on N-methylphenazin-1-amine is predicted to significantly lower its redox potential compared to unsubstituted phenazine or phenazines with electron-withdrawing groups like carboxylate (e.g., PCA), thereby altering its utility as an electron shuttle or catalyst.

Redox Chemistry Electron Transfer Computational Chemistry

Recommended Research and Procurement Scenarios for N-methylphenazin-1-amine


Investigating Structure-Activity Relationships (SAR) of β-Lactamase Inhibition

Procure N-methylphenazin-1-amine for use as a reference compound in SAR studies aimed at developing selective Class C β-lactamase inhibitors. Its demonstrated ~440-fold selectivity for Class C over Class A enzymes [1] makes it a valuable comparator scaffold for medicinal chemistry programs focused on combating AmpC-mediated antibiotic resistance. Researchers can use this compound as a starting point to synthesize analogs with improved potency while maintaining or enhancing selectivity.

Probing Cellular Differentiation Pathways in Oncology Research

Given its reported ability to induce differentiation of undifferentiated cells into monocytes [2], N-methylphenazin-1-amine (S010-018) is a candidate for in vitro studies investigating non-cytotoxic, differentiation-based therapies for certain leukemias or for use as a chemical probe to dissect signaling pathways governing monocyte/macrophage lineage commitment. Its mechanism contrasts with cytotoxic phenazines, offering a distinct tool for cancer biology research.

Serving as a Synthetic Intermediate for Regiospecific Nitro-Phenazine Derivatives

Utilize N-methylphenazin-1-amine as a key intermediate in synthetic organic chemistry to access 2-N-methylamino-1-nitrophenazine via regioselective nitration [3]. This specific regioisomer may be difficult to obtain through other routes, and the compound provides a direct pathway for constructing more complex phenazine-based molecules, such as those being explored for antimicrobial or anticancer applications.

Electrochemical Characterization of Electron-Donating Phenazine Derivatives

For researchers in bio-electrochemistry or energy storage, N-methylphenazin-1-amine is a candidate for experimental determination of its redox potential. Based on class-level computational models, the strong electron-donating methylamino group is predicted to impart a more negative redox potential compared to common phenazines like PCA or pyocyanin [4]. This makes it a relevant compound for studies seeking to establish structure-redox potential correlations or for evaluating new electron shuttles with low reduction potentials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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